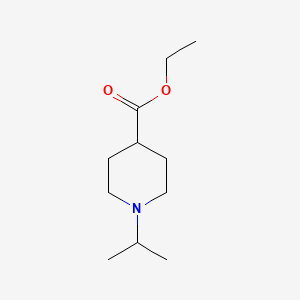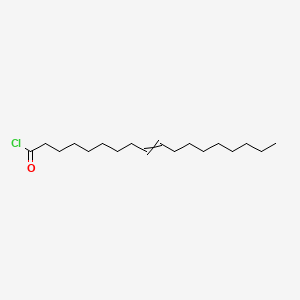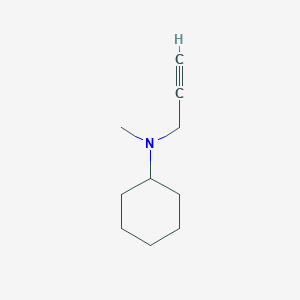
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine
Overview
Description
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a compound belonging to the class of propargylamines Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine can be synthesized through the N-alkylation of cyclohexanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions . The reaction conditions involve stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free synthesis, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of visible light to form formamides.
Substitution: It can participate in substitution reactions where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formamides are the major products formed during the oxidation of this compound.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a synthon in Sonogashira cross-coupling reactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes. For instance, its derivatives act as inhibitors of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound can also act as a photosensitizer in oxidative reactions, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
Pargyline: N-methyl-N-propagylbenzylamine, a monoamine oxidase inhibitor used in treating neurodegenerative diseases.
Rasagiline: N-methyl-1-®-aminoindan, another monoamine oxidase inhibitor with neuroprotective properties.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, used in the treatment of Parkinson’s disease.
Uniqueness
N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
N-methyl-N-prop-2-ynylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZIHLQGYPAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


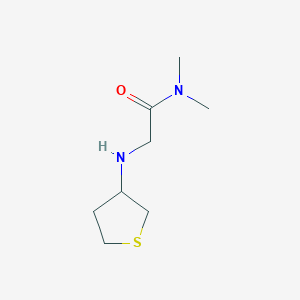
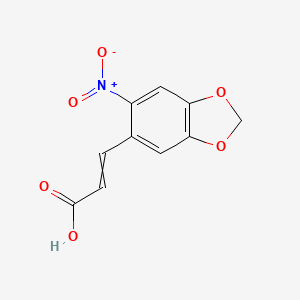
![3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B7858979.png)

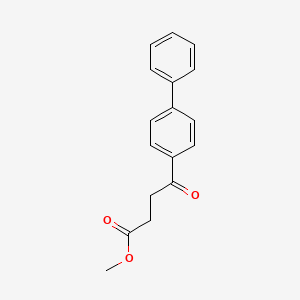

![Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate](/img/structure/B7859007.png)
amino)acetate](/img/structure/B7859012.png)
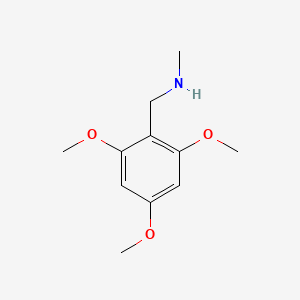
![2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol](/img/structure/B7859025.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7859034.png)
